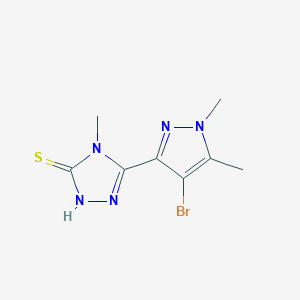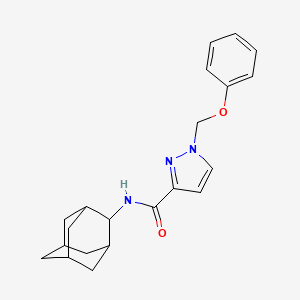![molecular formula C18H15Cl3N4O4 B14929983 4-chloro-N'-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide](/img/structure/B14929983.png)
4-chloro-N'-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CHLORO-N’-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring, a furan ring, and multiple halogenated phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N’-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where the pyrazole derivative reacts with a furan derivative in the presence of a Lewis acid catalyst.
Halogenation: The phenyl groups are halogenated using reagents such as chlorine or bromine under controlled conditions to achieve the desired substitution pattern.
Final Coupling: The final step involves coupling the halogenated phenyl groups with the pyrazole-furan intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-CHLORO-N’-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products
Applications De Recherche Scientifique
4-CHLORO-N’-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal and antibacterial agent due to its unique structure and reactivity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-CHLORO-N’-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the function of certain enzymes or proteins essential for the survival of pathogens . The compound’s halogenated phenyl groups and pyrazole ring play a crucial role in binding to these targets and disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Another halogenated phenyl compound with similar structural features.
N-(5-((2,4-Dichlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl): A compound with a thiadiazole ring and similar halogenated phenyl groups.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy structure.
Uniqueness
4-CHLORO-N’-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of a pyrazole ring, a furan ring, and multiple halogenated phenyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H15Cl3N4O4 |
|---|---|
Poids moléculaire |
457.7 g/mol |
Nom IUPAC |
4-chloro-N'-[5-[(2,5-dichlorophenoxy)methyl]furan-2-carbonyl]-1,5-dimethylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C18H15Cl3N4O4/c1-9-15(21)16(24-25(9)2)18(27)23-22-17(26)13-6-4-11(29-13)8-28-14-7-10(19)3-5-12(14)20/h3-7H,8H2,1-2H3,(H,22,26)(H,23,27) |
Clé InChI |
JAHSWNWRUVBHES-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C(=O)NNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14929923.png)
acetate](/img/structure/B14929931.png)

![N-(5-chloropyridin-2-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929944.png)
![6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14929948.png)
![3-bromo-5-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929951.png)
![(4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14929965.png)
![4-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B14929968.png)
![1-benzyl-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B14929976.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine](/img/structure/B14929985.png)
![2-{5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14929992.png)
![N-{2-[2-(benzyloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide](/img/structure/B14929996.png)
![2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B14930008.png)
